molecular formula C15H7O16S3-3 B1259720 Quercetin 3,3',7-trissulfate(3-)

Quercetin 3,3',7-trissulfate(3-)

Cat. No. B1259720
M. Wt: 539.4 g/mol
InChI Key: WWSKELVNYRIPTL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin 3,3',7-trissulfate(3-) is trianion of quercetin 3,3',7-trissulfate arising from deprotonation of the three sulfate OH groups. It is a flavonoid oxoanion and an aryl sulfate oxoanion. It is a conjugate base of a quercetin 3,3',7-trissulfate. It is a conjugate acid of a quercetin 3,3',7-trissulfate(4-).

Scientific Research Applications

Anticancer Potential of Quercetin Derivatives

Quercetin, a flavonoid widely present in plants, has demonstrated varied biological actions including antioxidant, anti-inflammatory, and anticancer activities. Research has focused on modifying the quercetin structure to enhance its properties for potential clinical applications, particularly in cancer treatment. The modifications aim to overcome issues like low bioavailability and rapid body clearance (Massi et al., 2017).

Pharmacological Activities and Clinical Medicine Applications

Quercetin shows potential in medical applications due to its broad-spectrum pharmacological activities. Its antioxidant mechanism, antibacterial, and antiparasite properties have been explored, along with potential applications in oncology, cardiovascular protection, and anti-immunosuppression treatments (Yang et al., 2020).

Antioxidant Activities and Medicinal Application

Quercetin's potent antioxidant activity has been extensively studied, focusing on its effects on cellular components and signal transduction pathways. Research on its metal ion complexes has highlighted its potential medicinal applications, emphasizing its role in mitigating oxidative stress-related damages (Xu et al., 2019).

Interaction with Human Serum Albumin

Quercetin's interaction with human serum albumin (HSA) suggests its biomedical research potential. The binding of quercetin to HSA enhances fluorescence emission intensity, indicating a binding site near tryptophan-214 in HSA. This interaction could have implications for drug delivery systems (Sengupta & Sengupta, 2002).

Cellular Uptake and Antioxidant Activity

Studies on liposomal quercetin have shown improved solubility and bioavailability, suggesting potential pharmaceutical applications in cancer treatment. The encapsulation of quercetin enhances its cellular uptake and antioxidant activities, demonstrating its effectiveness in protecting against oxidative stress (Rezaei-Sadabady et al., 2016).

Neuroprotective Effects and Memory Enhancement

Quercetin has been investigated for its neuroprotective effects, particularly in memory enhancement. It modulates pathways involved in learning and memory, suggesting its potential in preventing or treating neurodegenerative diseases like Alzheimer's (Babaei et al., 2018).

Nanocomposite Fabrication for Cancer Diagnosis and Treatment

The development of a nanocomposite containing quercetin demonstrates its application in cancer diagnosis and treatment. The enhanced solubility and therapeutic properties of quercetin-loaded nanocomposites provide a promising approach for cancer therapy (Nandagopal et al., 2016).

properties

Product Name

Quercetin 3,3',7-trissulfate(3-)

Molecular Formula

C15H7O16S3-3

Molecular Weight

539.4 g/mol

IUPAC Name

[2-hydroxy-5-(5-hydroxy-4-oxo-3,7-disulfonatooxychromen-2-yl)phenyl] sulfate

InChI

InChI=1S/C15H10O16S3/c16-8-2-1-6(3-10(8)30-33(22,23)24)14-15(31-34(25,26)27)13(18)12-9(17)4-7(5-11(12)28-14)29-32(19,20)21/h1-5,16-17H,(H,19,20,21)(H,22,23,24)(H,25,26,27)/p-3

InChI Key

WWSKELVNYRIPTL-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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